3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline
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Overview
Description
3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-B][1,2,4]triazol-5-YL)ethan-1-one, which can then be further reacted with various reagents such as hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide to produce the corresponding derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency. The use of eco-friendly reagents and solvent-free conditions has been explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and phenyl isocyanate are employed in substitution reactions.
Major Products: The major products formed from these reactions include O-alkyl and O-phenylcarbamoyl derivatives, as well as various substituted thiazolo[3,2-B][1,2,4]triazoles .
Scientific Research Applications
3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is explored for its use in agricultural chemistry as a growth regulator and pesticide.
Mechanism of Action
The mechanism of action of 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit specific enzymes and interfere with cellular processes. For instance, its antiviral activity is linked to the inhibition of viral replication enzymes, while its anticancer properties are associated with the inhibition of topoisomerase enzymes .
Comparison with Similar Compounds
6-(4-Propoxyphenyl)thiazolo[3,2-B][1,2,4]triazole: Exhibits higher activity than carbamazepine.
2,6-Diarylthiazolo[3,2-B][1,2,4]triazoles: Known for their anti-inflammatory and antiviral activities.
Uniqueness: 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline stands out due to its unique combination of thiazole and triazole rings, which confer a broad spectrum of biological activities
Properties
Molecular Formula |
C11H10N4S |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)aniline |
InChI |
InChI=1S/C11H10N4S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3 |
InChI Key |
UMLGZWFSMPAYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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